molecular formula C6H7N3O3 B2734975 5-Methoxy-2-nitropyridin-3-amine CAS No. 1476730-34-3

5-Methoxy-2-nitropyridin-3-amine

Cat. No.: B2734975
CAS No.: 1476730-34-3
M. Wt: 169.14
InChI Key: AKNPJOKVOOPOLX-UHFFFAOYSA-N
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Description

5-Methoxy-2-nitropyridin-3-amine is an organic compound with the molecular formula C6H7N3O3. It is a derivative of pyridine, characterized by the presence of a methoxy group at the 5-position, a nitro group at the 2-position, and an amine group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-2-nitropyridin-3-amine typically involves a series of organic reactions. One common method includes the nitration of 5-methoxypyridin-3-amine using a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid. The reaction is usually carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the 2-position .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations. These methods aim to maximize yield and purity while minimizing production costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-2-nitropyridin-3-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5-Methoxy-2-nitropyridin-3-amine depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

5-methoxy-2-nitropyridin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O3/c1-12-4-2-5(7)6(8-3-4)9(10)11/h2-3H,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKNPJOKVOOPOLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(N=C1)[N+](=O)[O-])N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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